![molecular formula C7H7N3 B1391355 Imidazo[1,2-A]pyridin-7-amine CAS No. 421595-81-5](/img/structure/B1391355.png)
Imidazo[1,2-A]pyridin-7-amine
Overview
Description
Imidazo[1,2-A]pyridin-7-amine is a synthetic fine chemical useful in the synthesis of pharmaceuticals, consumer chemicals, and photophysical compounds . It has a molecular weight of 133.15 .
Synthesis Analysis
This compound can be synthesized from easily available chemicals using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H7N3 . It contains a total of 18 bonds, including 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 1 Imidazole, and 1 Pyridine .Chemical Reactions Analysis
This compound can undergo various chemical reactions. It can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis Methods and Chemical Reactions
Copper-Catalyzed Synthesis : Imidazo[1,2-a]pyridines can be synthesized through copper-catalyzed tandem oxidative C–H amination/cyclizations, providing a convenient strategy for producing a variety of imidazo[1,2-a]pyridines from readily available materials (Pericherla et al., 2013).
Solid-Phase Synthesis : Imidazo[1,2-a]pyridine-8-carboxamides, derivatives of imidazo[1,2-a]pyridine, can be synthesized efficiently on a solid phase, providing a versatile method for creating diverse derivatives (Kamal et al., 2007).
Synthesis via Arylamines and Nitriles : A novel method for constructing imidazo[1,2-a]pyridin-2-amine frameworks involves a sequential approach with arylamines and nitriles, leading to various heterocyclic compounds (Tian et al., 2016).
Tandem Amination/Cycloisomerization : Imidazo[1,2-a]pyridines can be produced through a tandem route involving amination of aryl propargylic alcohols and intramolecular cycloisomerization (Liu et al., 2011).
Biological and Medicinal Research
Enzyme Inhibitors and Receptor Ligands : Imidazo[1,2-a]pyridine exhibits significant pharmacological properties, acting as enzyme inhibitors and receptor ligands, demonstrating its importance in medicinal chemistry (Enguehard-Gueiffier & Gueiffier, 2007).
Privileged Structure in Medicinal Chemistry : Designing and synthesizing 8-aminated-imidazo[1,2-a]pyridines has shown enhanced affinity towards specific receptors like adenosine receptor A2A, indicating a privileged structure in medicinal chemistry (Boulahjar et al., 2018).
Advanced Applications
Hirshfeld Surface Analysis : Imidazo[1,2-a]pyridine derivatives have been analyzed for crystal structure and Hirshfeld surface, contributing to understanding molecular interactions in solid-state chemistry (Dhanalakshmi et al., 2018).
Functionalized Derivatives Synthesis : Innovative methods have been developed for synthesizing functionalized derivatives of imidazo[1,2-a]pyridine, which are important in enhancing biological activity (Ravi & Adimurthy, 2017).
Prospective Therapeutic Agents : Imidazo[1,2-a]pyridine has been identified as a potential scaffold for various therapeutic applications due to its wide range of activities in medicinal chemistry (Deep et al., 2016).
Green Chemistry Synthesis : A green and efficient method for synthesizing imidazo[1,2-a]pyridine derivatives has been developed, demonstrating high regioselectivity and environmental friendliness (Wen et al., 2012).
Mechanism of Action
Target of Action
Imidazo[1,2-A]pyridin-7-amine is a novel scaffold that has been utilized in the development of covalent inhibitors, specifically as anticancer agents . The primary target of this compound is KRAS G12C , a mutation found in certain types of cancer .
Mode of Action
The compound interacts with its target through a covalent bond, which is a strong type of chemical bond where atoms share electron pairs. This interaction results in changes at the molecular level, inhibiting the function of the target protein .
Result of Action
This compound has shown potential as a potent anticancer agent for KRAS G12C-mutated cells . The compound’s action at the molecular and cellular levels leads to the inhibition of the target protein, potentially impeding the proliferation of cancer cells.
Safety and Hazards
Imidazo[1,2-A]pyridin-7-amine is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
Imidazo[1,2-A]pyridin-7-amine and its derivatives have a wide range of applications in medicinal chemistry and material science . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Future research could focus on developing new synthesis methods and exploring its potential applications in various fields .
properties
IUPAC Name |
imidazo[1,2-a]pyridin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFZRBQSSDQVOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666114 | |
Record name | Imidazo[1,2-a]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90666114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
421595-81-5 | |
Record name | Imidazo[1,2-a]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90666114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Aminoimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Imidazo[1,2-a]pyridin-7-amine derivatives suitable for imaging tau aggregates in the brain?
A: Research has shown that specific this compound derivatives exhibit a high binding affinity for tau neurofibrillary tangles, a pathological hallmark of Alzheimer's disease []. This affinity allows these compounds, when radiolabeled, to act as Positron Emission Tomography (PET) tracers. They accumulate in areas of the brain rich in tau aggregates, enabling researchers and clinicians to visualize and quantify these aggregates in living subjects.
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